![molecular formula C17H22N4O2S B7440192 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B7440192.png)
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPIP belongs to the class of piperazine compounds and has been synthesized using different methods.
Applications De Recherche Scientifique
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has been studied for its potential applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has been shown to modulate the activity of the dopamine transporter, a protein that regulates dopamine levels in the brain. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has also been studied as a potential treatment for drug addiction and Parkinson's disease.
In cancer research, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has also been studied as a potential treatment for breast cancer and glioblastoma.
In infectious diseases, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum by targeting the protein PfATP4, which is essential for the parasite's survival. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has also been studied as a potential treatment for tuberculosis and leishmaniasis.
Mécanisme D'action
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine exerts its effects by binding to specific proteins or enzymes in the body, thereby modulating their activity. For example, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine binds to the dopamine transporter and inhibits its function, leading to increased dopamine levels in the brain. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine also binds to carbonic anhydrase IX and inhibits its activity, leading to decreased cancer cell growth. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine binds to PfATP4 and inhibits its function, leading to decreased malaria parasite growth.
Biochemical and Physiological Effects:
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has been shown to have different biochemical and physiological effects depending on the target protein or enzyme. For example, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine increases dopamine levels in the brain, which can lead to improved mood and cognition. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine inhibits carbonic anhydrase IX, which can lead to decreased cancer cell growth. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine inhibits PfATP4, which can lead to decreased malaria parasite growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has several advantages for lab experiments, including its specificity for target proteins or enzymes, its ability to cross the blood-brain barrier, and its low toxicity. However, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine also has limitations, including its low solubility in water, which can affect its bioavailability, and its potential off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine research, including:
1. Developing more efficient and scalable synthesis methods to improve the yield and purity of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine.
2. Investigating the potential of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine as a treatment for other neurological disorders, such as depression and anxiety.
3. Studying the long-term effects of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine on dopamine levels and other neurotransmitter systems in the brain.
4. Exploring the potential of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine as a treatment for other types of cancer, such as lung and prostate cancer.
5. Investigating the potential of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine as a treatment for other infectious diseases, such as HIV and hepatitis C.
6. Developing more water-soluble derivatives of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine to improve its bioavailability and pharmacokinetics.
7. Studying the potential of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine in combination with other drugs or therapies for enhanced efficacy.
Conclusion:
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine is a promising compound that has shown potential in various scientific research applications. Its specificity for target proteins or enzymes, ability to cross the blood-brain barrier, and low toxicity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Méthodes De Synthèse
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine can be synthesized using different methods, including the reaction of 4-(piperazin-1-yl)benzenesulfonamide and 2-bromo-2-methylpropanenitrile in the presence of a base, or the reaction of 4-(piperazin-1-yl)benzenesulfonamide and 2-bromo-2-methylpropane in the presence of a base and a palladium catalyst. The yield of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine varies depending on the reaction conditions and the purity of the starting materials.
Propriétés
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14(2)17-18-9-8-16(19-17)20-10-12-21(13-11-20)24(22,23)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZWJSPOFKBGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[(3S,5R)-4-benzyl-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7440119.png)

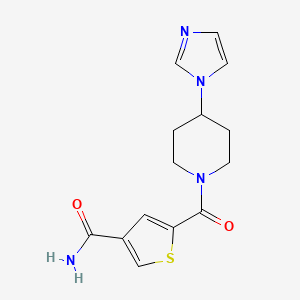

![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)
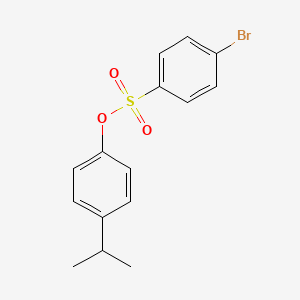
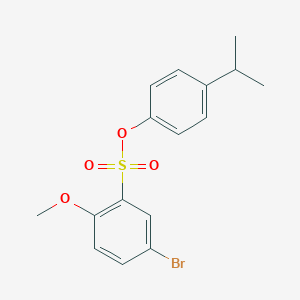
![N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide](/img/structure/B7440165.png)
![5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440170.png)
![4-[[1-[4-(Trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7440177.png)

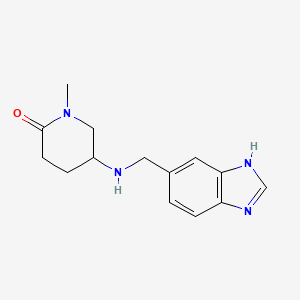
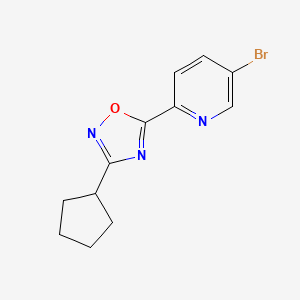
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B7440214.png)